6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine

Catalog No.
S889494
CAS No.
1171920-21-0
M.F
C14H21NO2Si
M. Wt
263.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]...

CAS Number

1171920-21-0

Product Name

6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine

IUPAC Name

tert-butyl-(furo[3,2-b]pyridin-6-ylmethoxy)-dimethylsilane

Molecular Formula

C14H21NO2Si

Molecular Weight

263.41 g/mol

InChI

InChI=1S/C14H21NO2Si/c1-14(2,3)18(4,5)17-10-11-8-13-12(15-9-11)6-7-16-13/h6-9H,10H2,1-5H3

InChI Key

CNBRWQURLQCTGJ-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(C=CO2)N=C1

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(C=CO2)N=C1

6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine is a complex organic compound characterized by its unique furo[3,2-b]pyridine backbone and the presence of a tert-butyldimethylsilyloxy group. This compound has the molecular formula C14H21NO2SiC_{14}H_{21}NO_2Si and a molecular weight of approximately 263.41 g/mol. The tert-butyldimethylsilyloxy group serves as a protective moiety, enhancing the stability and reactivity of the compound in various

  • Wear appropriate personal protective equipment (PPE) when handling, including gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Store in a cool, dry place according to best practices for organic chemicals.

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or osmium tetroxide.
  • Reduction: Reduction reactions are feasible with lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution: Nucleophilic substitution can occur with reagents like sodium methoxide or organolithium compounds.

These reactions highlight the versatility of the compound in organic synthesis, facilitating the production of more complex derivatives.

The synthesis of 6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine typically involves several steps:

  • Protection of Hydroxyl Groups: The hydroxyl groups in furo[3,2-b]pyridine derivatives are protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
  • Formation of the Silyloxy Group: The protected hydroxyl group is then converted to the silyloxy form through nucleophilic attack.
  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Optimizations for industrial production may involve continuous flow reactors to enhance yield and purity while minimizing by-products.

6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine has potential applications in various fields:

  • Pharmaceutical Development: Its structural features may allow it to serve as an intermediate in the synthesis of biologically active compounds.
  • Organic Synthesis: The compound can be utilized as a building block for more complex organic molecules due to its reactive functional groups.
  • Material Science: Investigations into its physical properties could lead to applications in materials with specific electronic or optical characteristics.

Understanding the interaction of 6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine with biological targets is crucial for assessing its pharmacological potential. Interaction studies typically focus on:

  • Enzyme Inhibition: Evaluating how this compound affects enzyme activity relevant to disease mechanisms.
  • Receptor Binding: Investigating its affinity for various receptors involved in signaling pathways.

These studies are essential for elucidating the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine:

Compound NameStructural FeaturesBiological ActivityUnique Aspect
6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridineTrimethylsilyl groupAnticancer activityDifferent silyl group
2-(dimethylamino)furo[3,2-b]pyridineDimethylamino substituentAntimicrobial propertiesAmino group alters activity
6-Bromo-2-(tert-butyl)furo[3,2-b]pyridineBromine instead of chlorineVaries by substitutionHalogen variation impacts reactivity

Uniqueness

The uniqueness of 6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine lies in its specific combination of the furo[3,2-b]pyridine core and the tert-butyldimethylsilyloxy group. This combination imparts distinct chemical properties that enhance stability and reactivity compared to similar compounds. Such characteristics make it valuable in both research and industrial applications.

Wikipedia

6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridine

Dates

Modify: 2023-08-16

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